molecular formula C23H34N2O4S B024213 DAUDA CAS No. 73025-02-2

DAUDA

Cat. No.: B024213
CAS No.: 73025-02-2
M. Wt: 434.6 g/mol
InChI Key: CEPGVMDMVJGHFQ-UHFFFAOYSA-N
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Description

11-(Dansylamino)undecanoic acid, commonly referred to as DAUDA, is an environment-sensitive fluorescent fatty acid analogue. It is widely used in biochemical research due to its ability to alter its fluorescence emission spectra upon binding to proteins. This property makes it a valuable tool for studying protein-ligand interactions, particularly in the context of fatty acid-binding proteins .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

11-(Dansylamino)undecanoic acid plays a significant role in biochemical reactions by serving as a fluorescent probe. It interacts with various enzymes, proteins, and other biomolecules, providing insights into their binding sites and affinities. For instance, 11-(Dansylamino)undecanoic acid binds with high affinity to human serum albumin (HSA) and bovine serum albumin (BSA) at multiple sites . The compound’s fluorescence properties change upon binding, allowing researchers to study the relative affinities of natural fatty acids for different binding sites .

Cellular Effects

11-(Dansylamino)undecanoic acid influences various cellular processes by interacting with cell membrane proteins and intracellular binding proteins. Its effects on cell function include alterations in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been used to study the binding sites of medium-chain fatty acids on human serum albumin, providing insights into how these interactions affect cellular functions .

Molecular Mechanism

The molecular mechanism of 11-(Dansylamino)undecanoic acid involves its binding interactions with biomolecules. The compound binds to specific sites on proteins, such as human serum albumin, and alters its fluorescence properties. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 11-(Dansylamino)undecanoic acid binds to the bilirubin-binding sites of albumin, which are distinct from the primary long-chain fatty acid-binding sites . This interaction provides valuable information about the binding affinities and specificities of different fatty acids.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11-(Dansylamino)undecanoic acid can change over time due to its stability and degradation. The compound is stable at room temperature but should be protected from light to prevent degradation . Long-term studies have shown that 11-(Dansylamino)undecanoic acid maintains its fluorescence properties for extended periods, making it suitable for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 11-(Dansylamino)undecanoic acid vary with different dosages in animal models. At lower doses, the compound effectively binds to target proteins and provides valuable insights into their binding sites. At higher doses, it may exhibit toxic or adverse effects. Studies have shown that the compound’s fluorescence properties can be used to determine the relative affinities of natural fatty acids for different binding sites in animal models .

Metabolic Pathways

11-(Dansylamino)undecanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate fatty acid metabolism. The compound’s ability to bind to specific sites on proteins, such as human serum albumin, allows researchers to study the metabolic flux and changes in metabolite levels . This information is crucial for understanding the role of fatty acids in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of 11-(Dansylamino)undecanoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s fluorescence properties enable researchers to track its localization and accumulation in different cellular compartments . This information is essential for understanding how fatty acids are transported and distributed within cells and tissues.

Subcellular Localization

11-(Dansylamino)undecanoic acid exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding the subcellular localization of 11-(Dansylamino)undecanoic acid provides valuable insights into its role in cellular processes and its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(dansylamino)undecanoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for DAUDA are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

11-(Dansylamino)undecanoic acid undergoes several types of chemical reactions:

    Substitution Reactions: The dansyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the fatty acid chain.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various dansylated derivatives, while oxidation and reduction can modify the fatty acid chain.

Scientific Research Applications

11-(Dansylamino)undecanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    11-(Dansylamino)capric acid: Another dansylated fatty acid analogue with a shorter carbon chain.

    11-(Dansylamino)lauric acid: Similar structure but with a longer carbon chain.

Uniqueness

11-(Dansylamino)undecanoic acid is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and fluorescence sensitivity. This makes it particularly useful for studying a wide range of fatty acid-binding proteins and their interactions .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

11-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O4S/c1-25(2)21-15-11-14-20-19(21)13-12-16-22(20)30(28,29)24-18-10-8-6-4-3-5-7-9-17-23(26)27/h11-16,24H,3-10,17-18H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPGVMDMVJGHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223302
Record name 11-(Dansylamino)undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73025-02-2
Record name 11-(Dansylamino)undecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073025022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-(Dansylamino)undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-[5-(Dimethylamino)-1-naphthalenesulfonylamino]undecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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